molecular formula C6H8O4 B1163849 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol CAS No. 4451-30-3

2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol

Cat. No. B1163849
CAS RN: 4451-30-3
M. Wt: 144.12 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves novel chiral spacer units in macrocyclic polyethers, achieved through cyclocondensation reactions and characterized by HPLC and X-ray analyses (Wallfisch et al., 2002). Another approach includes ring opening and Shapiro reactions for creating specific structural features (Gleiter, Herb, & Lange, 1996).

Molecular Structure Analysis

The molecular structure and conformational studies of derivatives reveal a chair-chair conformation with N-substituents in equatorial positions, deduced from NMR spectroscopy and X-ray diffraction (Fernández et al., 1995). Similar studies on acyl derivatives highlight conformational preferences and stereoelectronic effects (Lorente, Iriepa, & Gálvez, 1990).

Chemical Reactions and Properties

Research on related bicyclic compounds explores transannular cyclization reactions leading to various derivatives and highlights the versatility of these frameworks in synthetic chemistry (Stutters & Lennartz, 1977). The reactivity of these compounds under different conditions showcases their chemical diversity and potential for further functionalization.

Physical Properties Analysis

Studies on the polymerization of structurally similar compounds, like trioxabicyclo[3.2.1]octane, reveal insights into the formation of polyorthoesters and oligomers, demonstrating the impact of molecular structure on polymerization behavior and product distribution (Yokoyama & Hall, 1980).

Chemical Properties Analysis

Research on nickel-catalyzed coupling reactions producing complex structures from simpler alcohols and borates highlights the synthetic utility of these bicyclic systems. Such studies provide a foundation for the synthesis of biologically relevant molecules and functional-group-rich units (Kobayashi et al., 2007).

Scientific Research Applications

  • Structural and conformational studies of similar compounds, such as 3-azabicyclo[3.3.1]nonane derivatives, provide insights into their molecular mechanics and spectroscopic behavior, which is important for understanding their chemical properties and potential applications (Arias-Pérez, Alejo, & Maroto, 1997).

  • Research on synthetic studies of siphonariid polypropionates, including the synthesis of related trioxaadamantane ring systems, contributes to the development of new synthetic methods and the exploration of novel chemical structures (Beye, Goodman, & Ward, 2009).

  • Investigations into the structural and conformational characteristics of diazabicyclanones and diazabicyclanols, which are structurally related to 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol, provide valuable information on their molecular conformations and interactions, aiding in the design of related compounds (Gálvez et al., 1985).

  • The synthesis and study of new esters derived from related bicyclic compounds, including pharmacological assessments, highlight potential applications in medicinal chemistry (Fernández et al., 1995).

  • Research on the identification of optimal frameworks for certain radical/hydroxylamine structures in copper-cocatalyzed aerobic alcohol oxidation demonstrates the potential utility of these compounds in catalysis (Toda et al., 2023).

properties

IUPAC Name

2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTJGHCMZOLIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(O1)C(C(O2)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018031
Record name 1,4:3,6-Dianhydro-α-d-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 549469

CAS RN

4451-30-3
Record name 1,4:3,6-Dianhydro-α-d-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
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2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
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2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
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2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
Reactant of Route 5
2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
Reactant of Route 6
2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol

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